molecular formula C6H12ClNO2S B6238980 4-aminotetrahydro-2H-thiopyran-4-carboxylic acid hydrochloride CAS No. 67639-41-2

4-aminotetrahydro-2H-thiopyran-4-carboxylic acid hydrochloride

Cat. No.: B6238980
CAS No.: 67639-41-2
M. Wt: 197.7
InChI Key:
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Description

4-aminotetrahydro-2H-thiopyran-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H12ClNO2S and a molecular weight of 197.68 g/mol. This compound is characterized by the presence of an amino group, a carboxylic acid group, and a thiopyran ring structure. It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-aminotetrahydro-2H-thiopyran-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-aminotetrahydro-2H-thiopyran-4-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amines as nucleophiles.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve the use of carbon dioxide or carboxylating agents.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.

    Continuous Flow Reactors: Employed for large-scale production, offering advantages in terms of efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-aminotetrahydro-2H-thiopyran-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or carboxylic acid positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines, secondary amines.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Alcohols: Formed through reduction of the carboxylic acid group.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 4-aminotetrahydro-2H-thiopyran-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The thiopyran ring structure may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-aminotetrahydro-2H-pyran-4-carboxylic acid: Similar structure but with an oxygen atom in place of sulfur.

    4-aminotetrahydro-2H-thiopyran-4-carboxylic acid: The free acid form without the hydrochloride salt.

Uniqueness

4-aminotetrahydro-2H-thiopyran-4-carboxylic acid hydrochloride is unique due to the presence of the thiopyran ring, which imparts distinct chemical properties compared to its oxygen-containing analogs. This uniqueness makes it valuable for specific applications where sulfur-containing compounds are preferred.

Properties

IUPAC Name

4-aminothiane-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S.ClH/c7-6(5(8)9)1-3-10-4-2-6;/h1-4,7H2,(H,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALTWSZOXHORRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67639-41-2
Record name 2H-Thiopyran-4-carboxylic acid, 4-aminotetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67639-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-aminothiane-4-carboxylic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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